4,4-Difluoro-2-methylbutan-2-amine
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Overview
Description
4,4-Difluoro-2-methylbutan-2-amine is a chemical compound with the molecular formula C5H11F2N It is a derivative of butanamine, where two hydrogen atoms are replaced by fluorine atoms at the 4th position, and a methyl group is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-methylbutan-2-amine typically involves the fluorination of suitable precursors. One common method is the reaction of 2-methyl-2-butanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones or alcohols, while reduction may produce primary or secondary amines.
Scientific Research Applications
4,4-Difluoro-2-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methylbutan-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-2-methylbutan-1-amine: Similar structure but with the amine group at a different position.
2,2-Difluoro-2-methylpropane: A related compound with a different carbon backbone.
4-Fluoro-2-methylbutan-2-amine: A mono-fluorinated analog.
Uniqueness
4,4-Difluoro-2-methylbutan-2-amine is unique due to the presence of two fluorine atoms at the 4th position, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated or mono-fluorinated analogs.
Properties
Molecular Formula |
C5H11F2N |
---|---|
Molecular Weight |
123.14 g/mol |
IUPAC Name |
4,4-difluoro-2-methylbutan-2-amine |
InChI |
InChI=1S/C5H11F2N/c1-5(2,8)3-4(6)7/h4H,3,8H2,1-2H3 |
InChI Key |
ZHAGFDCJSHNKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(F)F)N |
Origin of Product |
United States |
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